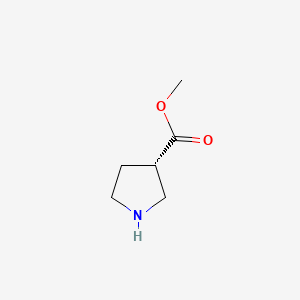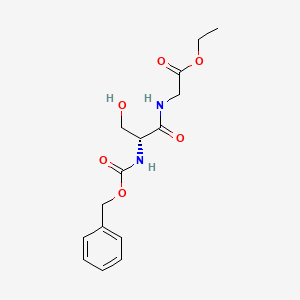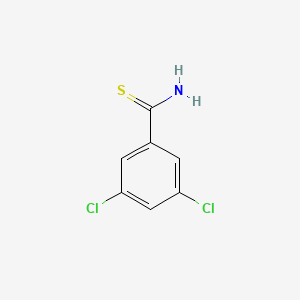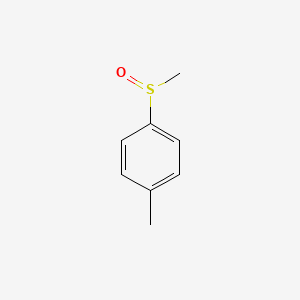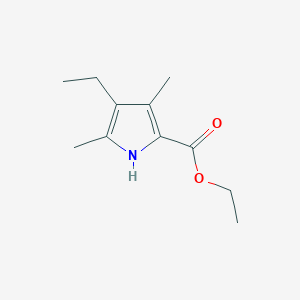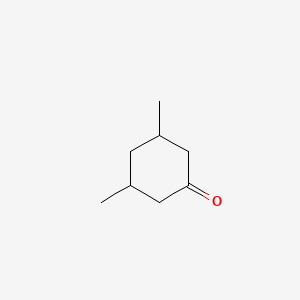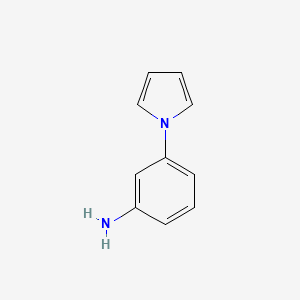
3-(1H-pyrrol-1-yl)aniline
Übersicht
Beschreibung
3-(1H-pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is typically stored under inert gas at room temperature .
Synthesis Analysis
The synthesis of 3-(1H-pyrrol-1-yl)aniline has been reported in several studies. For instance, a method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .Molecular Structure Analysis
The molecular structure of 3-(1H-pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 .Chemical Reactions Analysis
In terms of chemical reactions, 3-(1H-pyrrol-1-yl)aniline has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Physical And Chemical Properties Analysis
3-(1H-pyrrol-1-yl)aniline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 323.4±25.0 °C at 760 mmHg, and a melting point of 43°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“3-(1H-pyrrol-1-yl)aniline” is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Safety and Handling
This compound may cause respiratory irritation, skin irritation, and serious eye irritation. Therefore, it’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Biological Activities
Pyrrole derivatives, such as “3-(1H-pyrrol-1-yl)aniline”, are known to exhibit a wide range of biological activities. They have been found to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases. They also show antibacterial, anti-fungal, anti-viral, anti-inflammatory, anticancer, and antioxidant activity .
Synthesis of Pyrrolo[1,2-a]quinoxalines
“3-(1H-pyrrol-1-yl)aniline” has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via an aerobic oxidative carboamination of sp3C–H bonds. This process utilizes simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Copper-catalyzed Oxidative Cyclization
A method has been developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between “3-(1H-pyrrol-1-yl)anilines” and alkylsilyl peroxides. A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Safety And Hazards
The compound is classified as potentially harmful. It may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDCPOPSNUYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375217 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
89353-42-4 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




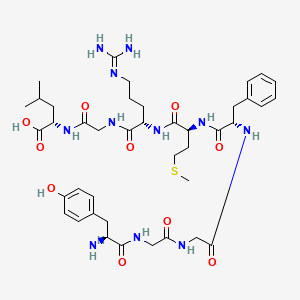

![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)
